molecular formula C8H11BrN2 B13979540 6-Bromo-3-isopropylpyridin-2-amine

6-Bromo-3-isopropylpyridin-2-amine

Cat. No.: B13979540
M. Wt: 215.09 g/mol
InChI Key: YWVVASYVCLNJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-isopropylpyridin-2-amine is a brominated pyridine derivative featuring an isopropyl substituent at position 3 and an amino group at position 2. Its molecular formula is C₈H₁₁BrN₂, with a molecular weight of 213.07 g/mol. The compound’s structure combines a bromine atom (a halogen with moderate electronegativity) and a bulky isopropyl group, which may influence its electronic properties, steric effects, and reactivity in synthetic applications.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

6-bromo-3-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C8H11BrN2/c1-5(2)6-3-4-7(9)11-8(6)10/h3-5H,1-2H3,(H2,10,11)

InChI Key

YWVVASYVCLNJGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-3-isopropylpyridin-2-amine typically involves the bromination of 3-isopropylpyridin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to handle the reagents and monitor the reaction progress .

Chemical Reactions Analysis

6-Bromo-3-isopropylpyridin-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-isopropylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine Derivatives

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 6-Bromo-3-isopropylpyridin-2-amine with analogous brominated pyridinamines:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Properties References
6-Bromo-3-isopropylpyridin-2-amine C₈H₁₁BrN₂ Br (6), isopropyl (3), NH₂ (2) 213.07 Potential pharmaceutical intermediate N/A
6-Bromo-2-fluoropyridin-3-amine C₅H₄BrFN₂ Br (6), F (2), NH₂ (3) 191.00 High purity (97%), synthetic building block
6-Bromo-2-chloro-4-iodopyridin-3-amine C₅H₃BrClIN₂ Br (6), Cl (2), I (4), NH₂ (3) 337.35 High cost ($400/g), halogen-rich scaffold
3-Amino-2-bromo-6-methoxypyridine C₆H₇BrN₂O Br (2), OCH₃ (6), NH₂ (3) 217.04 Medical intermediate, methoxy group enhances solubility
6-Bromo-2,4-dimethylpyridin-3-amine C₇H₉BrN₂ Br (6), CH₃ (2,4), NH₂ (3) 201.07 Pharmaceutical intermediate (95% purity), stable under refrigeration
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine C₆H₃BrClF₃N₂ Br (3), Cl (5), CF₃ (6), NH₂ (2) 275.45 Electron-deficient ring for agrochemicals
Key Observations:
  • Halogen Diversity : Bromine is common, but analogs with fluorine, chlorine, or iodine (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) show higher molecular weights and distinct reactivity (e.g., iodine’s role in cross-coupling reactions) .
  • Substituent Effects :
    • Electron-Donating Groups : Methoxy (OCH₃) and methyl (CH₃) groups enhance solubility and direct electrophilic substitutions .
    • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and halogens (Cl, F) increase electrophilicity, useful in agrochemicals .
    • Steric Bulk : The isopropyl group in the target compound may hinder sterically demanding reactions compared to smaller substituents like methyl.

Commercial and Industrial Relevance

  • Pharmaceutical Intermediates: 6-Bromo-2,4-dimethylpyridin-3-amine and 3-Amino-2-bromo-6-methoxypyridine are explicitly marketed as medical intermediates, implying similar applications for the target compound .
  • Cost Considerations : Halogen-rich derivatives (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine at $400/g) are expensive due to synthetic complexity, whereas methyl or methoxy-substituted analogs are likely more cost-effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.